molecular formula C13H18N2O3 B8434144 6-(Dipropylcarbamoyl)nicotinic acid

6-(Dipropylcarbamoyl)nicotinic acid

カタログ番号: B8434144
分子量: 250.29 g/mol
InChIキー: GITXURLGHCBMCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Dipropylcarbamoyl)nicotinic acid is a nicotinic acid derivative featuring a dipropylcarbamoyl group (-CON(Pr)₂) at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a well-characterized vitamin B3 component with vasodilatory and lipid-modulating properties . This derivative may serve as a precursor or intermediate in medicinal chemistry, particularly in drug discovery targeting metabolic or inflammatory pathways.

特性

分子式

C13H18N2O3

分子量

250.29 g/mol

IUPAC名

6-(dipropylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O3/c1-3-7-15(8-4-2)12(16)11-6-5-10(9-14-11)13(17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18)

InChIキー

GITXURLGHCBMCI-UHFFFAOYSA-N

正規SMILES

CCCN(CCC)C(=O)C1=NC=C(C=C1)C(=O)O

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 6-(Dipropylcarbamoyl)nicotinic acid are best contextualized by comparing it to related nicotinic acid derivatives and carbamoyl-substituted analogs. Key distinctions arise from substituent type, position, and biological behavior.

Table 1: Comparative Analysis of Nicotinic Acid Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Solubility (Water) Key Applications/Properties Synthesis Pathway Highlights
Nicotinic acid -H (3-carboxylic acid) 123.1 Sparingly soluble Vitamin B3, vasodilation Direct extraction or microbial synthesis
6-Hydroxynicotinic acid -OH (6) 139.1 Moderate solubility Microbial degradation intermediate Hydroxylation of nicotinic acid
6-BOC-hydrazinopyridine-3-carboxylic acid -BOC-hydrazino (6) 269.3 Low solubility (DMF used) Synthetic intermediate for hydrazine-linked drugs Reaction of 6-chloronicotinic acid with hydrazine, followed by BOC protection
6-(Dipropylcarbamoyl)nicotinic acid -CON(Pr)₂ (6) 254.3* Likely low solubility Potential lipophilic drug intermediate Carbamoylation of 6-aminonicotinic acid (inferred)
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid -CON(2,3-dimethylphenyl) (6) 289.3* Not reported (likely lipophilic) Research chemical (supplier data) Carbamoylation of cyclohexene precursor

*Estimated based on structural formula.

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The 6-position is critical in nicotinic acid derivatives.

Synthetic Flexibility: Carbamoyl derivatives are often synthesized via reaction of amines with activated carboxylic acids or esters. The BOC-protected hydrazino analog and dipropylcarbamoyl variant likely share similar synthetic routes, differing in reagent choice (e.g., di-tert-butyl dicarbonate vs. dipropylcarbamoyl chloride).

Physicochemical Properties :

  • The dipropylcarbamoyl group increases molecular weight and reduces water solubility compared to nicotinic acid. This contrasts with 6-hydroxynicotinic acid, which retains moderate solubility due to its polar hydroxyl group .

Biological Implications: Nicotinic acid’s vasodilatory effects are linked to its carboxylic acid group .

Regulatory and Quality Considerations :

  • Like nicotinic acid, carbamoyl derivatives may require stringent impurity testing (e.g., heavy metals ≤20 μg/g, as per pharmacopeial standards ). Storage conditions (e.g., light protection) are likely critical due to the pyridine ring’s photosensitivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。